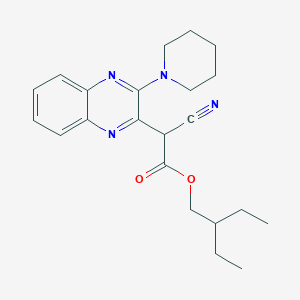

2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.

Wissenschaftliche Forschungsanwendungen

Theoretical Study on Quinoxalines as Corrosion Inhibitors

Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals. A theoretical study conducted by Zarrouk et al. (2014) using Density Functional Theory (DFT) focused on the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media. This study highlights the relevance of quinoxaline compounds in materials science, specifically in protecting metals from corrosion (Zarrouk et al., 2014).

Alkaloids from Mucuna pruriens

Research on the isolation of an alkaloid from Mucuna pruriens, which exhibited itching effects, demonstrates the diverse bioactive potential of compounds structurally related to quinoxalines. Although this study by Abiola and Ibibia (2013) focuses on a specific alkaloid's effects, it underscores the broad spectrum of biological activities that compounds related to quinoxalines can exhibit, potentially including 2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate (Abiola & Ibibia, 2013).

Precursors to Heterocyclic Compounds

Quinoxaline derivatives have also been investigated as precursors for the synthesis of heterocyclic compounds. Bower, Szeto, and Gallagher (2007) explored the use of cyclic sulfamidates for generating substituted and enantiopure alkylidenated pyrrolidines and piperidines. This research demonstrates the utility of quinoxaline-related structures in synthetic chemistry, particularly in the creation of heterocyclic beta-amino acid derivatives, which are valuable in medicinal chemistry and drug development (Bower et al., 2007).

Green Synthesis Methods

The development of green and efficient synthesis methods for quinoxaline derivatives, as demonstrated by Lei, Ma, and Hu (2011), reflects the ongoing effort to improve the sustainability of chemical synthesis. Their work on synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using environmentally benign conditions points to the broader applicability of such approaches in the synthesis of complex molecules, including this compound (Lei et al., 2011).

Eigenschaften

IUPAC Name |

2-ethylbutyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-3-16(4-2)15-28-22(27)17(14-23)20-21(26-12-8-5-9-13-26)25-19-11-7-6-10-18(19)24-20/h6-7,10-11,16-17H,3-5,8-9,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYNWCDKASEQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2589938.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)